The synthesis of YM758 has been the subject of various studies aimed at developing practical and scalable methods. A notable approach involves a metal-free iodine/NaOH-catalyzed oxidation process that efficiently converts alcohols and aldehydes into carboxylic acids, which are key intermediates in the synthesis of YM758. This method is advantageous due to its simplicity and avoidance of heavy metal catalysts, making it more environmentally friendly .
The synthetic route typically starts with the appropriate precursors, which undergo several steps including oxidation, esterification, and phosphorylation to yield the final product. Detailed methodologies have been documented to optimize yields and purity, which are crucial for pharmaceutical applications .
YM758 monophosphate has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical structure features a cyclic moiety that is essential for its interaction with ion channels. The molecular formula is C₁₃H₁₅N₄O₄P, with a molecular weight of approximately 309.26 g/mol. The compound's structural integrity is vital for its function as an ion channel inhibitor .
The chemical reactivity of YM758 is primarily associated with its ability to interact with ion channels through specific binding sites. The compound undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and phosphorylation reactions. For instance, during the synthesis process, the introduction of phosphate groups is critical for activating the compound's inhibitory properties against ion channels .
Additionally, studies have shown that YM758 can participate in metabolic transformations within biological systems, influencing its pharmacokinetics and dynamics. Understanding these reactions is essential for optimizing its therapeutic efficacy.
The mechanism of action of YM758 involves the inhibition of hyperpolarization-activated cyclic nucleotide-gated channels. By binding to these channels, YM758 alters their conductance properties, leading to a reduction in heart rate. This action is particularly beneficial in conditions like chronic heart failure where controlling heart rate is crucial.
Research indicates that the binding affinity of YM758 to these channels is influenced by its structural features, which allow it to stabilize certain conformations of the channel proteins . Quantitative data from binding assays demonstrate significant inhibition at nanomolar concentrations.
YM758 has several scientific applications primarily in pharmacology and medicinal chemistry. Its main uses include:
YM758 monophosphate is systematically identified as (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate [3]. The compound features a complex molecular architecture comprising:
Table 1: Structural and Physicochemical Properties of YM758
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₃₂FN₃O₄ | Determines pharmacokinetic behavior |
Molecular Weight | 469.55 g/mol | Influences tissue distribution |
Salt Form | Monophosphate | Enhances aqueous solubility |
CAS Registry Number | 312752-85-5 | Unique chemical identifier |
Storage Conditions | 2-8°C | Maintains chemical stability |
Nuclear magnetic resonance (NMR) and mass spectrometry analyses have confirmed the presence of two major metabolites: AS2036313-00 (formed via CYP2D6-mediated oxidation) and YM-394111/112 (generated through CYP3A4-mediated metabolism) [3]. Metabolic profiling across species indicates conserved biotransformation pathways involving oxidation, hydration, demethylation, and subsequent sulfate/glucuronide conjugation [3]. This structural conservation suggests minimal species-specific metabolic differences, supporting the translational relevance of preclinical data [3].
YM758 exerts its pharmacological effects through selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac "funny" current (If) [5] [6]. The If current drives the spontaneous diastolic depolarization phase in sinoatrial node cells, serving as the primary pacemaker mechanism controlling heart rate [10]. YM758 demonstrates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7